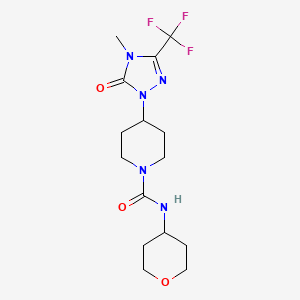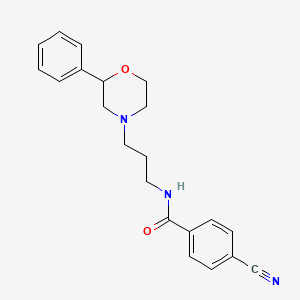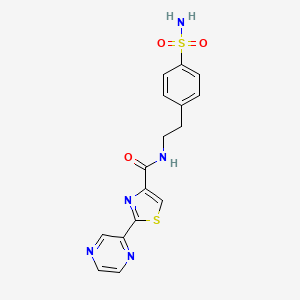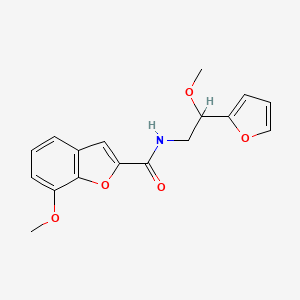
(E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H21NO3S and its molecular weight is 343.44. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structures and Synthesis
A study by Kaiser et al. (2023) focused on the molecular structures of related 1,2,3,4-tetrahydronaphthalene derivatives, highlighting their significance in synthetic chemistry, especially in efforts towards the total synthesis of complex organic compounds such as elisabethin A (Kaiser, M., Weil, M., Gärtner, P., & Enev, V., 2023). This research exemplifies the utility of such compounds in synthesizing structurally complex molecules.
Sigma Receptor Affinity and Antiproliferative Activity
Berardi et al. (2005) explored derivatives of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) and their interactions with sigma receptors, finding significant sigma(1) ligand activity and antiproliferative effects in rat C6 glioma cells. This suggests potential applications in tumor research and therapy (Berardi, F., Ferorelli, S., Abate, C., Pedone, M., Colabufo, N., Contino, M., & Perrone, R., 2005).
Rearrangement and Cycloalkane Ring Opening
Bogdanowicz-Szwed et al. (2010) investigated the rearrangement of spiro[indane-1,3′-thiophene] and spiro[naphthalene-1,3′-thiophene] derivatives, leading to the opening of the cycloalkane ring. This research provides insight into the behavior of complex chemical structures under certain conditions (Bogdanowicz-Szwed, K., Budzowski, A., Gil, R., & Serda, P., 2010).
Apoptotic Effects on Leukemia Cell Line
Koç et al. (2017) studied the apoptotic effects of certain tetrahydronaphthalene derivatives on the K562 human chronic myelogenous leukemia cell line. This indicates the potential of these compounds in cancer treatment, particularly for leukemia (Koç, A., Ozkan, T., Hekmatshoar, Y., Gurkan-Alp, A. S., Aktan, F., Buyukbingol, Z., Sunguroglu, A., Buyukbingol, E., & Karabay, A., 2017).
Novel Antidepressant Agents
Meyer et al. (1995) synthesized A-80426, a compound with potential antidepressant properties combining α-2 antagonist activity with serotonin uptake inhibition. This study suggests the compound's application in treating depression (Meyer, M., Hancock, A., Tietje, K., Sippy, K. B., Giardina, W. J., & Kerwin, J., 1995).
Potential as PET Radiotracers
Abate et al. (2011) designed analogues of the σ receptor ligand PB28 with reduced lipophilicity, aiming to develop them as positron emission tomography (PET) radiotracers for oncology applications. This highlights their use in diagnostic imaging in cancer research (Abate, C., Niso, M., Lacivita, E., Mosier, P., Toscano, A., & Perrone, R., 2011).
Histone Deacetylase Inhibitors for Prostate Cancer
Liu et al. (2015) developed 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase inhibitors, showing cytotoxicity to prostate cancer cells. This suggests their application as potential prostate cancer inhibitors (Liu, Y. M., Lee, H. Y., Chen, C. H., Lee, C. H., Wang, L. T., Pan, S., Lai, M. J., Yeh, T., & Liou, J., 2015).
Eigenschaften
IUPAC Name |
(E)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-23-15-6-8-17-14(12-15)4-2-10-19(17,22)13-20-18(21)9-7-16-5-3-11-24-16/h3,5-9,11-12,22H,2,4,10,13H2,1H3,(H,20,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJICJXOCRSRVLI-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C=CC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)/C=C/C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenoxypropanamide](/img/structure/B2435747.png)

![5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2435752.png)
![Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2435753.png)
![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2435754.png)


![5-({[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2435759.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2435760.png)
![6-(4-Pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2435761.png)



